3-Amino-4-bromo-6-chloropyridazine
Übersicht
Beschreibung
3-Amino-4-bromo-6-chloropyridazine is a chemical compound that serves as an important intermediate in various chemical syntheses. It is particularly significant in the pharmaceutical industry, where it is used in the synthesis of the fourth-generation cephalosporins, such as cefozopran . The compound contains multiple reactive sites, which makes it a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of 3-amino-6-chloropyridazine, a closely related compound, has been optimized using microwave-assisted ammonolysis, starting from maleic anhydride. This process involves hydrazinolysis followed by a halogenation reaction. The use of microwave irradiation has been shown to improve the reaction conditions, leading to a good yield. The product from each step of the synthesis was confirmed using 1H NMR spectroscopy . Although the synthesis of 3-amino-4-bromo-6-chloropyridazine is not directly described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of 3-amino-6-chloropyridazines has been explored in the context of nickel-catalyzed electrochemical cross-coupling reactions. These reactions allow for the arylation of the pyridazine ring with aryl or heteroaryl halides at room temperature. The electrochemical method has been compared to classical palladium-catalyzed reactions, such as Suzuki, Stille, or Negishi cross-couplings, and has been found to be a reliable alternative for biaryl formation . This suggests that 3-amino-4-bromo-6-chloropyridazine could also undergo similar cross-coupling reactions, potentially leading to a wide array of biaryl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-bromo-6-chloropyridazine are not directly reported in the provided papers. However, based on the structure and known properties of similar compounds, it can be assumed that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in common organic solvents. The presence of halogen atoms and an amino group is indicative of potential for hydrogen bonding and polar interactions, which would influence its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Electrochemical Nickel-Catalyzed Arylation
3-Amino-6-aryl- and 3-amino-6-heteroarylpyridazines have been synthesized using an electrochemical nickel-catalyzed cross-coupling method. This process offers a reliable alternative for biaryl formation compared to traditional palladium-catalyzed reactions (Sengmany et al., 2013).
Facile Synthesis of Substituted Pyridazine Diamines
A Buchwald protocol has been used for the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This method leverages the unreactive nature of the pyridazine 3-amino group, eliminating the need for additional protecting groups (Wlochal & Bailey, 2015).
Pyridazine Derivative Structural Studies
The structure of a reaction product involving 3-hydrazino-4-amino-6-chloropyridazine with formic acid was investigated, revealing a novel ring isomerization (Yanai et al., 1972).
Palladium-Catalyzed Cross-Coupling Reactions
3-Amino-6-(hetero)arylpyridazines have been synthesized via palladium-catalyzed cross-coupling reactions. This study includes an improved method for synthesizing these compounds (Maes et al., 2000).
Pharmacological Investigations of Pyridazines
Certain 3,6-dialkoxy-pyridazines demonstrated anticonvulsive properties, while 3,6-dihydrazino-pyridazine resembled blood pressure lowering drugs in its pharmacological properties (Druey et al., 1954).
Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives
A method for synthesizing 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives was developed, starting with 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine (Rahimizadeh et al., 2007).
Antimicrobial Activity of Pyridazine Derivatives
3-Substituted aminopyridazines were tested for their in vitro antibacterial and antifungal activity against various microorganisms, showing potential in antimicrobial applications (El-Mariah et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Amino-4-bromo-6-chloropyridazine is Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Mode of Action
3-Amino-4-bromo-6-chloropyridazine acts as an inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels. This results in the amplification of the signals that these cyclic nucleotides mediate .
Biochemical Pathways
The increased levels of cAMP and cGMP affect various biochemical pathways. For instance, elevated cAMP levels can activate Protein Kinase A (PKA), which then phosphorylates numerous other proteins, altering their activity. This can lead to changes in gene expression, cell proliferation, and other cellular responses .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The inhibition of PDE10A by 3-Amino-4-bromo-6-chloropyridazine and the subsequent increase in cAMP and cGMP levels can have various molecular and cellular effects. These effects depend on the specific cell type and the signaling pathways that are activated. For example, in neurons, increased cAMP levels can enhance neuronal firing, alter synaptic plasticity, and modulate gene expression .
Action Environment
The action, efficacy, and stability of 3-Amino-4-bromo-6-chloropyridazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and physiological conditions such as temperature and ionic strength .
Eigenschaften
IUPAC Name |
4-bromo-6-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWNGCSUSKHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621663 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446273-59-2 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-bromo-6-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-amino-4-bromo-6-chloropyridazine in the development of novel mTOR inhibitors?
A: 3-amino-4-bromo-6-chloropyridazine serves as a crucial starting material in the synthesis of imidazo[1,2-b]pyridazine derivatives. Researchers utilized this compound along with bromo-1-(N-Boc-piperidin-4-yl) acetaldehyde to create the imidazo[1,2-b]pyridazine core structure. [] This core was then further modified via Suzuki coupling reactions to introduce structural diversity and explore structure-activity relationships. The study successfully synthesized 16 novel compounds, highlighting the versatility of 3-amino-4-bromo-6-chloropyridazine as a building block for generating diverse chemical entities with potential anticancer activity. []
Q2: Can you elaborate on the structure-activity relationship (SAR) findings related to the imidazo[1,2-b]pyridazine derivatives and their mTOR inhibitory activity?
A: The study revealed valuable insights into the SAR of imidazo[1,2-b]pyridazines as mTOR inhibitors. The presence of a pyridyl group on the urea moiety was identified as a key structural feature for potent inhibitory activity. [] Furthermore, replacing a morpholino group with an (S)-3-methylmorpholino group led to enhanced inhibitory activity, suggesting that subtle stereochemical modifications can significantly impact potency. [] These findings provide a framework for further optimization and design of more potent and selective mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.